2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide CAS 331845-96-6
2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide CAS 331845-96-6
An In-Depth Technical Guide to 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide (CAS 331845-96-6)
A Note on the Subject Compound
Section 1: Chemical Identity and Physicochemical Properties
2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a unique molecule that marries a classic pharmacophore, the nitrobenzamide unit, with a versatile heterocyclic moiety, tetrahydrofuran. This combination suggests a compound with potential for diverse biological interactions, meriting further investigation.
Table 1: Physicochemical Properties of 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide
| Property | Value | Source |
| CAS Number | 331845-96-6 | Commercial Suppliers |
| Molecular Formula | C₁₂H₁₄N₂O₄ | Commercial Suppliers |
| Molecular Weight | 250.25 g/mol | Commercial Suppliers |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not determined | --- |
| Boiling Point | Not determined | --- |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | --- |
| Topological Polar Surface Area (TPSA) | 81.47 Ų | ChemScene |
| logP (octanol-water partition coefficient) | 1.50 | ChemScene |
Section 2: Rationale for Synthesis and Potential Biological Significance
The structure of 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide incorporates two key motifs that are prevalent in numerous biologically active compounds.
The 2-Nitrobenzamide Core: A Bioreductive "Warhead"
The nitroaromatic group, particularly in the context of a benzamide scaffold, is a well-established pharmacophore. Its strong electron-withdrawing nature significantly alters the electronic properties of the molecule.[1] In many instances, the nitro group functions as a prodrug element, which can be enzymatically reduced within specific biological environments, such as the hypoxic conditions found in solid tumors or inside microbial cells.[1][2] This reductive activation generates highly reactive nitrogen species (e.g., nitroso, hydroxylamine radicals) that can induce cellular damage, leading to antimicrobial or anticancer effects.[3]
The Tetrahydrofuran (THF) Moiety: A Versatile Modulator of Physicochemical Properties
The tetrahydrofuran ring is a five-membered cyclic ether present in a number of FDA-approved drugs.[4][5] Its inclusion in a molecule can influence several key drug-like properties:
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Solubility and Bioavailability: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological targets.
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Metabolic Stability: The cyclic nature of THF can confer a degree of metabolic stability compared to linear alkyl chains.
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Conformational Rigidity: The THF ring introduces a degree of conformational constraint to the N-substituent, which can be beneficial for specific receptor binding.
The combination of the 2-nitrobenzamide core with the (tetrahydrofuran-2-yl)methyl group presents a compound with the potential for targeted bioactivity, modulated by favorable pharmacokinetic properties.
Section 3: Synthesis Methodology
The synthesis of 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide can be achieved through standard amide bond formation reactions. Two robust and widely applicable methods are presented below.
Method 1: Acyl Chloride (Schotten-Baumann) Approach
This classic method involves the reaction of a primary amine with a highly reactive acyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol
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Preparation of 2-Nitrobenzoyl Chloride:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitrobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux (typically around 70-80 °C) for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.
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Remove the excess thionyl chloride under reduced pressure to obtain crude 2-nitrobenzoyl chloride, which can often be used in the next step without further purification.
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Amide Coupling:
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Dissolve (tetrahydrofuran-2-yl)methanamine (1.0 eq) and a base such as triethylamine (1.2 eq) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add a solution of 2-nitrobenzoyl chloride (1.0 eq) in the same solvent dropwise to the cooled amine solution.
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Allow the reaction to warm to room temperature and stir for 4-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification:
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Wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide.
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Method 2: Carbodiimide-Mediated Coupling
This method offers a milder alternative to the acyl chloride approach and is suitable for a broader range of functional groups.
Experimental Protocol
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Reaction Setup:
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Dissolve 2-nitrobenzoic acid (1.0 eq), (tetrahydrofuran-2-yl)methanamine (1.0 eq), and a coupling additive like 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
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Cool the mixture to 0 °C.
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Addition of Coupling Reagent:
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Add a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq), to the solution.
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Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring overnight.
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Work-up and Purification:
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If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
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If EDC was used, the work-up is similar to the acyl chloride method: wash with dilute acid, base, and brine.
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Dry the organic layer, concentrate, and purify the product as described in Method 1.
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Section 4: Postulated Biological Activities and Suggested Experimental Evaluation
Based on the structural motifs present in 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide, several avenues of biological investigation are warranted. The following are hypothetical applications supported by literature on analogous compounds.
Antimicrobial and Antiparasitic Potential
Nitroaromatic compounds are a well-established class of antimicrobial agents.[3][6] The mechanism often involves the intracellular reduction of the nitro group to generate cytotoxic reactive nitrogen species.
Suggested Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
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Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
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Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in an appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton broth for bacteria).
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Inoculation: Add a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) to each well.
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Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
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Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The bioreductive nature of the nitro group makes it an attractive feature for developing hypoxia-activated anticancer drugs.[2] Many solid tumors have hypoxic regions where nitroreductase enzymes are overexpressed, allowing for selective activation of such compounds.
Suggested Experimental Protocol: MTT Assay for Cytotoxicity
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Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
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Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Section 5: Safety and Handling
As with any novel chemical entity, 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide should be handled with appropriate care in a laboratory setting.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials.
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Toxicity: The toxicological properties of this specific compound have not been determined. Nitroaromatic compounds as a class can have varying levels of toxicity, and appropriate caution should be exercised.
Section 6: Conclusion and Future Directions
2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide represents an intriguing yet underexplored area of chemical space. Its synthesis is straightforward using established methodologies. The true potential of this compound lies in its biological activity, which, based on the extensive literature on its constituent parts, is likely to be significant. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this molecule, particularly in the areas of antimicrobial and anticancer research. Structure-activity relationship (SAR) studies, involving modifications to both the nitrobenzamide core and the tetrahydrofuran moiety, could lead to the discovery of potent and selective therapeutic agents.
References
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Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (n.d.). ResearchGate. Retrieved from [Link]
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Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025, July 30). R Discovery. Retrieved from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved from [Link]
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The Tetrahydrofuran Motif in Polyketide Marine Drugs. (n.d.). PMC. Retrieved from [Link]
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The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (2022, October 15). MDPI. Retrieved from [Link]
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Explore the advantages of tetrahydrofuran products. (2024, August 12). Sohu. Retrieved from [Link]
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Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). Europe PMC. Retrieved from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). ResearchGate. Retrieved from [Link]
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Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024, May 9). MDPI. Retrieved from [Link]
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Full article: Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. (2019, June 6). Taylor & Francis. Retrieved from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. Retrieved from [Link]
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Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (2021, July 14). MDPI. Retrieved from [Link]
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Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (n.d.). PMC. Retrieved from [Link]
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The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. (2014, November 20). ResearchGate. Retrieved from [Link]
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Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Molecular structures of some selected nitrofuran derivatives of biological significance. (n.d.). ResearchGate. Retrieved from [Link]
- Methods and antibodies for nitrofuran detection. (n.d.). Google Patents.
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